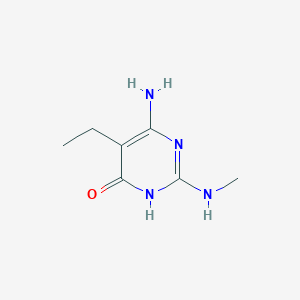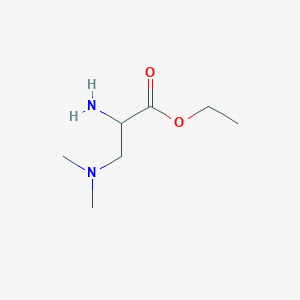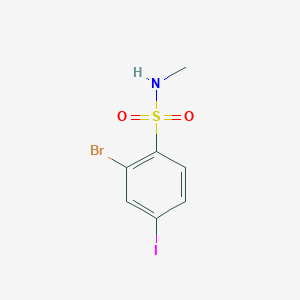![molecular formula C9H10N4O B15274522 4-[(4-Amino-1H-1,2,3-triazol-1-YL)methyl]phenol](/img/structure/B15274522.png)
4-[(4-Amino-1H-1,2,3-triazol-1-YL)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Amino-1H-1,2,3-triazol-1-YL)methyl]phenol is a compound that belongs to the class of 1,2,3-triazoles, which are nitrogen-containing heterocyclic compounds. These compounds have gained significant attention due to their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and chemical biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Amino-1H-1,2,3-triazol-1-YL)methyl]phenol typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored due to its high efficiency, regioselectivity, and mild reaction conditions . The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Industrial Production Methods
Industrial production of 1,2,3-triazoles, including this compound, often employs similar click chemistry techniques. The scalability of these reactions makes them suitable for large-scale production. Additionally, the use of water-soluble ligands and biocompatible catalysts enhances the efficiency and reduces the environmental impact of the industrial processes .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Amino-1H-1,2,3-triazol-1-YL)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-[(4-Amino-1H-1,2,3-triazol-1-YL)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential anticancer, antibacterial, and antiviral activities.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 4-[(4-Amino-1H-1,2,3-triazol-1-YL)methyl]phenol involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. This compound can inhibit enzymes, disrupt protein-protein interactions, and modulate signaling pathways, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids
- 3-(4-(4-Phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole
Uniqueness
4-[(4-Amino-1H-1,2,3-triazol-1-YL)methyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C9H10N4O |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
4-[(4-aminotriazol-1-yl)methyl]phenol |
InChI |
InChI=1S/C9H10N4O/c10-9-6-13(12-11-9)5-7-1-3-8(14)4-2-7/h1-4,6,14H,5,10H2 |
InChI Key |
HWHWVVGTZQNKNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


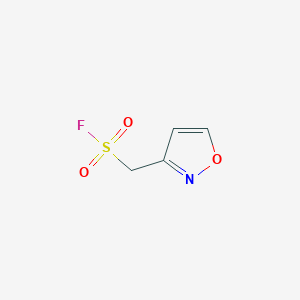
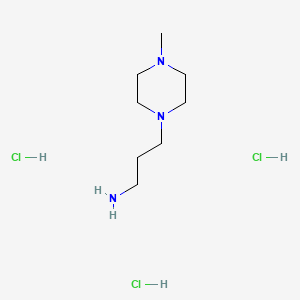
![8-Bromo-3-ethylimidazo[1,2-a]pyridine](/img/structure/B15274453.png)
![2-[(But-3-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid](/img/structure/B15274467.png)
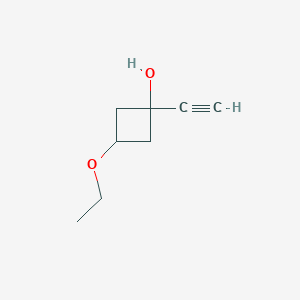

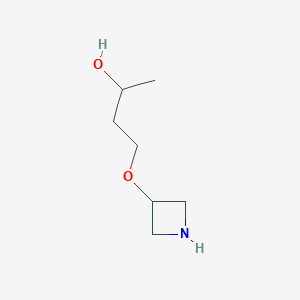
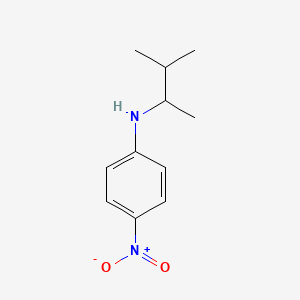
![tert-butyl N-[2-(difluoromethyl)cyclohexyl]carbamate](/img/structure/B15274509.png)
